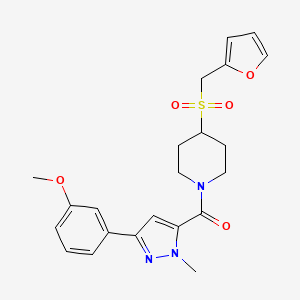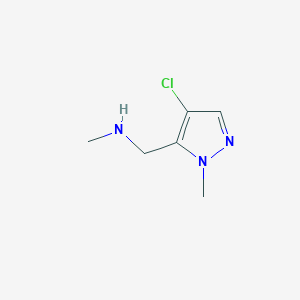
butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate is a chemical compound known for its versatile applications in scientific research. This compound is part of the benzimidazole family, which is known for its significant biological activities, including anticancer, antifungal, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate typically involves the reaction of benzimidazole derivatives with butyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including anticancer, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, inhibiting their function and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
1H-benzo[d]imidazole-2-carbothioamido derivatives: Known for their biological activities.
Butyl benzimidazole derivatives: Studied for their potential therapeutic applications.
Uniqueness
Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate is unique due to its specific structure, which combines the properties of benzimidazole and butyl 4-aminobenzoate.
Eigenschaften
IUPAC Name |
butyl 4-(1H-benzimidazole-2-carbothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-3-12-24-19(23)13-8-10-14(11-9-13)20-18(25)17-21-15-6-4-5-7-16(15)22-17/h4-11H,2-3,12H2,1H3,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCYFZIQARHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)
![1-[2-(azepan-1-yl)-2-oxoethyl]-6,7-dimethoxy-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2737088.png)


![2,8-Dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2737092.png)
![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2737098.png)

![Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2737101.png)
![3-(4-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2737102.png)
![6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2737105.png)

